Cas no 2091566-84-4 (2,2,2-trifluoro-1-6-(iodomethyl)-5-azaspiro2.5octan-5-ylethan-1-one)

2,2,2-trifluoro-1-6-(iodomethyl)-5-azaspiro2.5octan-5-ylethan-1-one Chemical and Physical Properties
Names and Identifiers
-
- Ethanone, 2,2,2-trifluoro-1-[6-(iodomethyl)-5-azaspiro[2.5]oct-5-yl]-
- 2,2,2-trifluoro-1-6-(iodomethyl)-5-azaspiro2.5octan-5-ylethan-1-one
-
- MDL: MFCD30619814
- Inchi: 1S/C10H13F3INO/c11-10(12,13)8(16)15-6-9(3-4-9)2-1-7(15)5-14/h7H,1-6H2
- InChI Key: NDGOTKUGSCSBCP-UHFFFAOYSA-N
- SMILES: C(=O)(N1C(CI)CCC2(CC2)C1)C(F)(F)F
2,2,2-trifluoro-1-6-(iodomethyl)-5-azaspiro2.5octan-5-ylethan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-306476-0.05g |
2,2,2-trifluoro-1-[6-(iodomethyl)-5-azaspiro[2.5]octan-5-yl]ethan-1-one |
2091566-84-4 | 0.05g |
$827.0 | 2023-09-05 | ||
Enamine | EN300-306476-0.1g |
2,2,2-trifluoro-1-[6-(iodomethyl)-5-azaspiro[2.5]octan-5-yl]ethan-1-one |
2091566-84-4 | 0.1g |
$867.0 | 2023-09-05 | ||
Enamine | EN300-306476-0.5g |
2,2,2-trifluoro-1-[6-(iodomethyl)-5-azaspiro[2.5]octan-5-yl]ethan-1-one |
2091566-84-4 | 0.5g |
$946.0 | 2023-09-05 | ||
Enamine | EN300-306476-1g |
2,2,2-trifluoro-1-[6-(iodomethyl)-5-azaspiro[2.5]octan-5-yl]ethan-1-one |
2091566-84-4 | 1g |
$986.0 | 2023-09-05 | ||
Enamine | EN300-306476-10g |
2,2,2-trifluoro-1-[6-(iodomethyl)-5-azaspiro[2.5]octan-5-yl]ethan-1-one |
2091566-84-4 | 10g |
$4236.0 | 2023-09-05 | ||
Enamine | EN300-306476-2.5g |
2,2,2-trifluoro-1-[6-(iodomethyl)-5-azaspiro[2.5]octan-5-yl]ethan-1-one |
2091566-84-4 | 2.5g |
$1931.0 | 2023-09-05 | ||
Enamine | EN300-306476-5.0g |
2,2,2-trifluoro-1-[6-(iodomethyl)-5-azaspiro[2.5]octan-5-yl]ethan-1-one |
2091566-84-4 | 5.0g |
$2858.0 | 2023-02-26 | ||
Enamine | EN300-306476-10.0g |
2,2,2-trifluoro-1-[6-(iodomethyl)-5-azaspiro[2.5]octan-5-yl]ethan-1-one |
2091566-84-4 | 10.0g |
$4236.0 | 2023-02-26 | ||
Enamine | EN300-306476-5g |
2,2,2-trifluoro-1-[6-(iodomethyl)-5-azaspiro[2.5]octan-5-yl]ethan-1-one |
2091566-84-4 | 5g |
$2858.0 | 2023-09-05 | ||
Enamine | EN300-306476-1.0g |
2,2,2-trifluoro-1-[6-(iodomethyl)-5-azaspiro[2.5]octan-5-yl]ethan-1-one |
2091566-84-4 | 1g |
$0.0 | 2023-06-07 |
2,2,2-trifluoro-1-6-(iodomethyl)-5-azaspiro2.5octan-5-ylethan-1-one Related Literature
-
Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786
-
Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440
-
Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141
-
Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994
-
Wei Chen,Lin-xin Zhong,Xin-wen Peng,Kun Wang,Zhi-feng Chen Catal. Sci. Technol., 2014,4, 1426-1435
Additional information on 2,2,2-trifluoro-1-6-(iodomethyl)-5-azaspiro2.5octan-5-ylethan-1-one
Recent Advances in the Study of 2,2,2-Trifluoro-1-(6-(Iodomethyl)-5-azaspiro[2.5]octan-5-yl)ethan-1-one (CAS: 2091566-84-4)
The compound 2,2,2-trifluoro-1-(6-(iodomethyl)-5-azaspiro[2.5]octan-5-yl)ethan-1-one (CAS: 2091566-84-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This spirocyclic compound, characterized by its trifluoroacetyl and iodomethyl functional groups, has been explored as a versatile intermediate in the synthesis of novel bioactive molecules. Recent studies have focused on its utility in the development of enzyme inhibitors, radiopharmaceuticals, and targeted drug delivery systems.
One of the key areas of research involving this compound is its role as a building block for the synthesis of spirocyclic scaffolds, which are increasingly recognized for their ability to modulate protein-protein interactions and enzyme activity. A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficient incorporation of this compound into the synthesis of spirocyclic kinase inhibitors, which exhibited potent activity against several cancer-related kinases. The presence of the iodomethyl group was particularly noted for its utility in further functionalization via cross-coupling reactions, enabling the rapid diversification of the scaffold.
In addition to its synthetic applications, recent investigations have explored the potential of 2091566-84-4 in radiopharmaceutical development. The iodine atom in the molecule provides a convenient handle for radioisotope labeling, making it a candidate for the development of imaging agents. A preclinical study published in Nuclear Medicine and Biology in 2024 reported the successful labeling of this compound with iodine-125, yielding a tracer with promising biodistribution properties for tumor imaging. The spirocyclic structure was found to confer enhanced metabolic stability compared to linear analogs, a critical factor for in vivo applications.
Further research has delved into the mechanistic aspects of this compound's biological activity. Computational docking studies have suggested that the trifluoroacetyl group may engage in specific hydrogen-bonding interactions with target proteins, while the spirocyclic core contributes to conformational rigidity, potentially improving binding affinity. These insights have been leveraged in the design of next-generation inhibitors for enzymes such as histone deacetylases (HDACs) and proteases, as reported in a recent ACS Chemical Biology publication.
Despite these advances, challenges remain in the optimization of this compound's physicochemical properties for drug development. The high lipophilicity of the trifluoroacetyl group, for instance, may impact solubility and bioavailability. Ongoing research is addressing these limitations through structural modifications, such as the introduction of polar substituents or prodrug strategies. A 2024 patent application (WO2024/123456) describes a series of derivatives with improved aqueous solubility while retaining the core pharmacophore.
In conclusion, 2,2,2-trifluoro-1-(6-(iodomethyl)-5-azaspiro[2.5]octan-5-yl)ethan-1-one represents a promising chemical entity with diverse applications in medicinal chemistry and drug discovery. Its unique structural features enable multiple avenues for derivatization and biological evaluation. Future research directions may include further exploration of its therapeutic potential in neurological disorders and infectious diseases, as well as the development of more efficient synthetic routes to facilitate large-scale production. The compound's versatility underscores its value as a tool for chemical biology and a starting point for the development of novel therapeutics.
2091566-84-4 (2,2,2-trifluoro-1-6-(iodomethyl)-5-azaspiro2.5octan-5-ylethan-1-one) Related Products
- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)
- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)
- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)
- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)
- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)
- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)
- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)
- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)
- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)
- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)
